5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid
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Overview
Description
5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid is an organic compound with the molecular formula C14H18N2O5 This compound is characterized by the presence of a hydrazinyl group, a phenoxy group, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid typically involves the reaction of 3-methylphenoxyacetic acid with hydrazine hydrate, followed by the acylation of the resulting hydrazide with glutaric anhydride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxy group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-{2-[2-(2-Methoxyphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid
- 5-{2-[2-(3-Methylphenoxy)acetyl]hydrazino}-5-oxopentanoic acid
Uniqueness
5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid is unique due to the presence of the 3-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C14H18N2O5 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
5-[2-[2-(3-methylphenoxy)acetyl]hydrazinyl]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H18N2O5/c1-10-4-2-5-11(8-10)21-9-13(18)16-15-12(17)6-3-7-14(19)20/h2,4-5,8H,3,6-7,9H2,1H3,(H,15,17)(H,16,18)(H,19,20) |
InChI Key |
SAALPBWIGANFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NNC(=O)CCCC(=O)O |
Origin of Product |
United States |
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